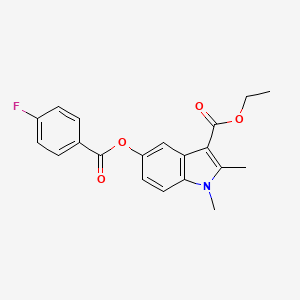![molecular formula C24H17N3O4S3 B12205732 (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12205732.png)
(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that features a variety of functional groups, including thiadiazole, hydroxyphenyl, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the benzylsulfanyl group. The pyrrolidine-2,3-dione core is then constructed, and the hydroxyphenyl and thiophene groups are added in subsequent steps. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch processes. Additionally, the use of catalysts to improve reaction efficiency and reduce the need for harsh conditions could be explored.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzylsulfanyl and thiophene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be screened for activity against various biological targets, such as enzymes or receptors.
Medicine: If found to have biological activity, the compound could be developed into a therapeutic agent for the treatment of diseases. Its unique structure may allow it to interact with biological targets in ways that other compounds cannot.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, inhibiting or activating their activity, or interacting with other biomolecules to modulate their function. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Properties
Molecular Formula |
C24H17N3O4S3 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-2-(4-hydroxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17N3O4S3/c28-16-10-8-15(9-11-16)19-18(20(29)17-7-4-12-32-17)21(30)22(31)27(19)23-25-26-24(34-23)33-13-14-5-2-1-3-6-14/h1-12,19,28,30H,13H2 |
InChI Key |
YHIDIAMJVYLXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Butoxy-3-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12205649.png)
![2-Methyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12205658.png)
![2-(4-tert-butylphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12205660.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12205664.png)
![2-tert-butyl-7-(3,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12205669.png)
![2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12205673.png)
![2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12205677.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12205680.png)
![2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12205699.png)


![5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12205711.png)
![6-[(4-Methylphenyl)carbonyl]-2-morpholin-4-yl-1,5,6-trihydropyrimidin-4-one](/img/structure/B12205724.png)
![(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12205729.png)
